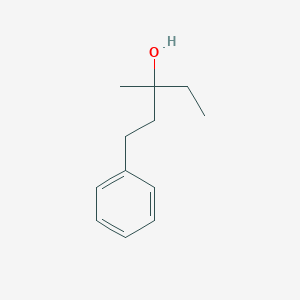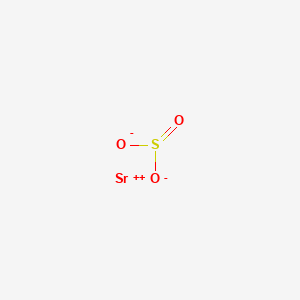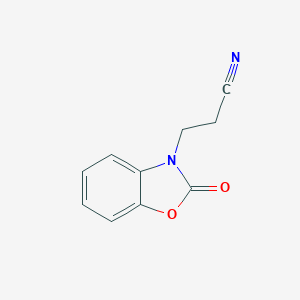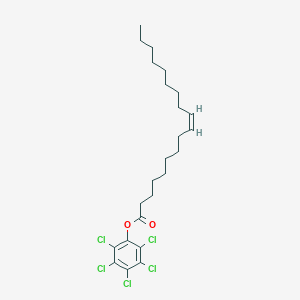
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione, also known as juglone, is a natural organic compound found in the leaves, roots, and bark of the black walnut tree. Juglone has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Wirkmechanismus
Juglone exerts its antitumor effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and inhibition of angiogenesis. Juglone has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial effects by disrupting the cell membrane and inhibiting the activity of enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
Juglone has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways. Juglone has been shown to induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative damage. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to activate the MAPK and NF-κB signaling pathways, which are involved in inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in lab experiments is its relatively low cost and easy availability. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one limitation of using 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in lab experiments is its potential toxicity, as it can induce oxidative stress and damage DNA at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione. One area of interest is the development of 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms underlying 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione's antitumor and antimicrobial effects. Finally, there is potential for the use of 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
Juglone can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone or the reduction of 5,8-dihydroxy-1,4-naphthoquinone. The most common method for synthesizing 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione involves the oxidation of 5-hydroxy-1,4-naphthoquinone using potassium permanganate.
Wissenschaftliche Forschungsanwendungen
Juglone has been studied for its potential use in various scientific research applications, including its role as an antitumor agent, antimicrobial agent, and antioxidant. Juglone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections. Finally, 3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione has been shown to have antioxidant properties, which may make it useful in preventing oxidative damage in cells.
Eigenschaften
CAS-Nummer |
14090-53-0 |
|---|---|
Produktname |
3-Acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione |
Molekularformel |
C14H12O7 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
3-acetyl-4,5-dihydroxy-7,8-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O7/c1-5(15)8-11(17)9-6(16)4-7(20-2)14(21-3)10(9)13(19)12(8)18/h4,16-17H,1-3H3 |
InChI-Schlüssel |
NOMNFRNVUGOWAK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2O)OC)OC)C(=O)C1=O)O |
Kanonische SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2O)OC)OC)C(=O)C1=O)O |
Synonyme |
2-Acetyl-3,8-dihydroxy-5,6-dimethoxy-1,4-naphthoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)








![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
